

# Spectroscopic and Structural Elucidation of N-methoxy-3-formylcarbazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methoxy-3-formylcarbazole*

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## Abstract

**N-methoxy-3-formylcarbazole** is a derivative of carbazole, a heterocyclic aromatic compound known for its presence in various natural products and its utility as a scaffold in medicinal chemistry and materials science. The introduction of a methoxy group at the nitrogen atom and a formyl group at the 3-position is anticipated to modulate its electronic properties and biological activity. This technical guide provides a detailed analysis of the expected spectral characteristics of **N-methoxy-3-formylcarbazole** based on comparative data from closely related analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel carbazole derivatives.

## Introduction

Carbazole and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The rigid, planar structure of the carbazole nucleus makes it an attractive pharmacophore. Chemical modification of the carbazole ring, such as N-substitution and functionalization at the 3 and 6 positions, allows for the fine-tuning of its physicochemical and biological properties. The title compound, **N-methoxy-3-formylcarbazole** (also known as 9-methoxy-9H-carbazole-3-carbaldehyde), is a subject of interest for its potential as a synthetic intermediate and a bioactive molecule. This

guide aims to provide a comprehensive overview of its expected spectral data to aid in its unambiguous identification and characterization.

Note: Direct experimental spectral data for **N-methoxy-3-formylcarbazole** (CAS 117592-01-5) is not readily available in the public domain. The data presented herein is a predictive analysis based on the known spectral data of structurally similar carbazole derivatives.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-methoxy-3-formylcarbazole**. These predictions are derived from the analysis of known data for isomers and N-alkylated analogues.

### <sup>1</sup>H NMR Spectral Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~9.9 - 10.1	s	-	1H	H-10 (CHO)
~8.4 - 8.6	d	~1.5	1H	H-4
~8.1 - 8.3	d	~7.8	1H	H-5
~7.8 - 8.0	dd	~8.4, 1.5	1H	H-2
~7.4 - 7.6	m	-	2H	H-6, H-8
~7.2 - 7.4	t	~7.5	1H	H-7
~4.1 - 4.3	s	-	3H	H-11 (N-OCH <sub>3</sub> )

Rationale for Prediction: The chemical shifts are estimated based on data for 9-ethyl-9H-carbazole-3-carbaldehyde and 1,4-dimethoxy-9H-carbazole-3-carbaldehyde. The aldehyde proton is expected to be the most deshielded proton. The protons on the formyl-substituted ring (H-2, H-4) will be downfield due to the electron-withdrawing effect of the aldehyde. The N-methoxy protons are predicted to appear as a singlet in the region of 4.1-4.3 ppm.

## <sup>13</sup>C NMR Spectral Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift (δ, ppm)	Carbon Atom Assignment
~191 - 193	C-10 (CHO)
~142 - 144	C-4a
~140 - 142	C-8a
~131 - 133	C-3
~128 - 130	C-4
~126 - 128	C-5a
~124 - 126	C-2
~122 - 124	C-6
~120 - 122	C-1
~110 - 112	C-8
~109 - 111	C-5
~108 - 110	C-7
~60 - 65	C-11 (N-OCH <sub>3</sub> )

Rationale for Prediction: The aldehyde carbon is expected at a characteristic downfield shift. The aromatic carbon shifts are estimated by considering the substituent effects of the formyl and N-methoxy groups on the carbazole skeleton, with reference to known carbazole derivatives.

## IR Spectral Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050 - 3150	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi resonance)
~1680 - 1700	Strong	Aldehyde C=O stretch
~1580 - 1620	Strong	Aromatic C=C stretch
~1450 - 1480	Medium	Aromatic C=C stretch
~1300 - 1350	Strong	C-N stretch
~1100 - 1150	Strong	C-O stretch (methoxy)
~740 - 760	Strong	ortho-disubstituted benzene C-H bend

Rationale for Prediction: The most characteristic peaks will be the strong carbonyl stretch of the aldehyde and the C-H stretches of the aldehyde group. The other vibrations are predicted based on the general IR spectra of aromatic aldehydes and carbazole derivatives.

## Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
225	High	[M] <sup>+</sup> (Molecular Ion)
210	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
196	High	[M - CHO] <sup>+</sup>
182	Moderate	[M - N-OCH <sub>3</sub> ] <sup>+</sup>
167	Moderate	[C <sub>12</sub> H <sub>9</sub> N] <sup>+</sup> (Carbazole radical cation)
154	Moderate	[M - CHO - N-CH <sub>3</sub> ] <sup>+</sup>

Rationale for Prediction: The molecular ion peak is predicted at m/z 225, corresponding to the molecular weight of C<sub>14</sub>H<sub>11</sub>NO<sub>2</sub>. Common fragmentation patterns for aldehydes (loss of CHO)

and methoxy-substituted compounds (loss of  $\text{CH}_3$ ) are expected.

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **N-methoxy-3-formylcarbazole**, based on established methods for similar compounds.

### Synthesis of N-methoxy-3-formylcarbazole

A plausible synthetic route involves the N-methoxylation of 3-formylcarbazole.

Materials:

- 3-Formylcarbazole
- Methoxyamine hydrochloride
- A suitable base (e.g., Potassium Carbonate, Sodium Hydride)
- A suitable solvent (e.g., DMF, THF)
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and ligand (e.g., Xantphos) for cross-coupling reactions.

Procedure:

- To a solution of 3-formylcarbazole in an appropriate solvent, add the base and stir for a designated time at room temperature.
- Add methoxyamine hydrochloride to the reaction mixture.
- If employing a cross-coupling strategy, add the palladium catalyst and ligand.
- Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Spectroscopic Analysis

### 3.2.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- **Instrumentation:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

### 3.2.2. IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

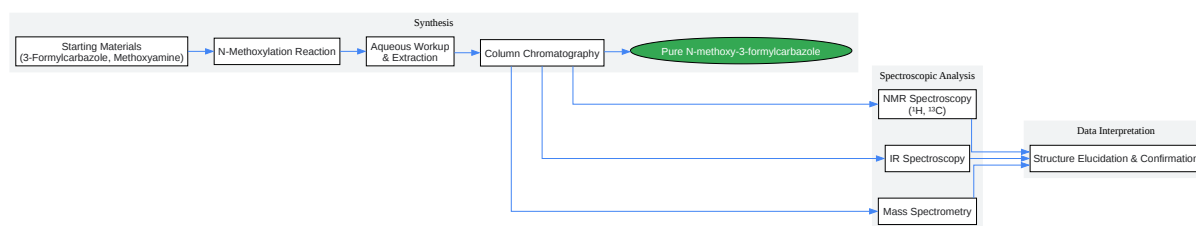
### 3.2.3. Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualizations

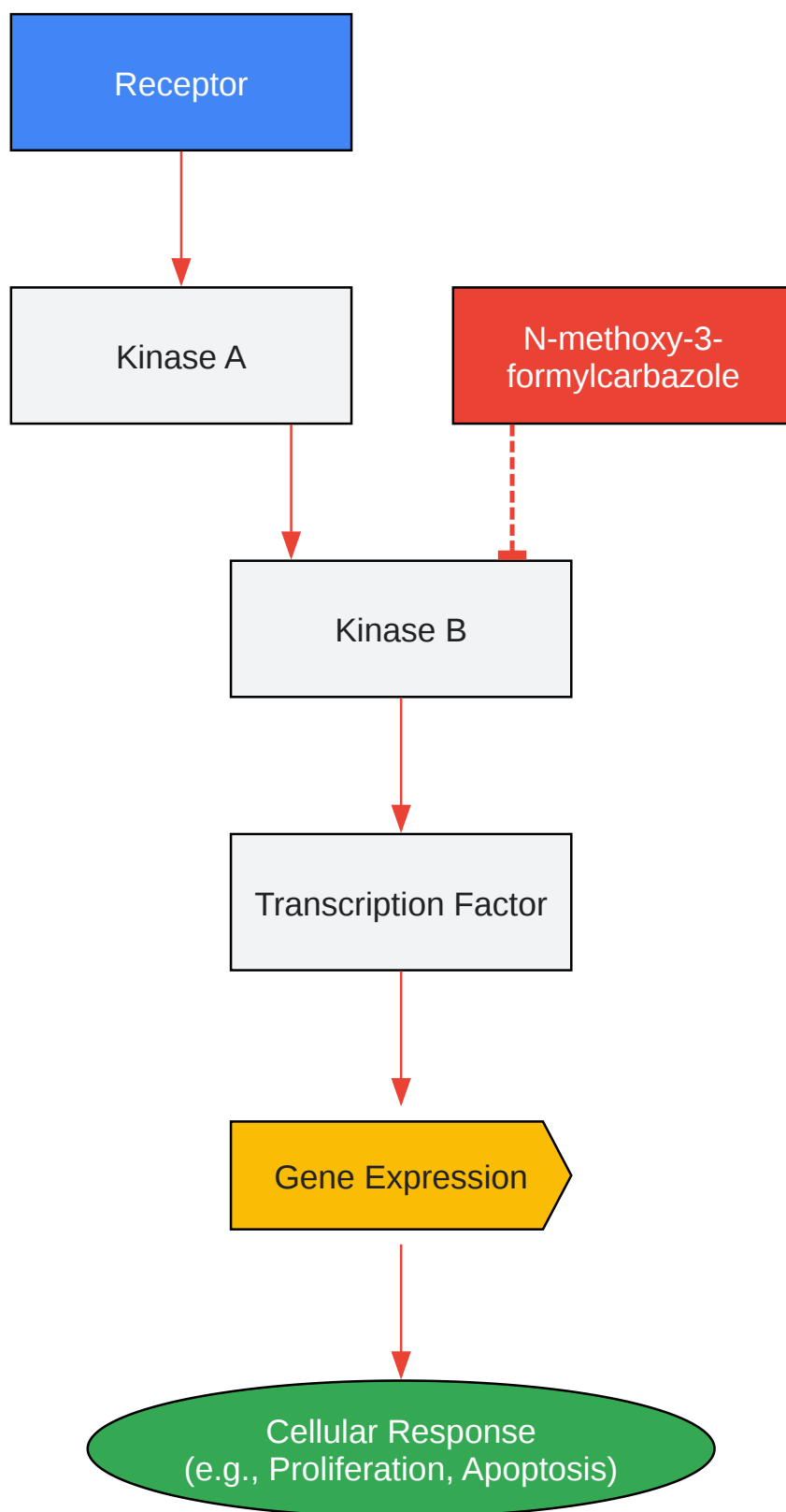
### Experimental Workflow



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Caption: General experimental workflow for the synthesis and spectral characterization of **N-methoxy-3-formylcarbazole**.

## Generic Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of a generic kinase signaling pathway by **N-methoxy-3-formylcarbazole**.

## Conclusion

This technical guide provides a predictive yet comprehensive analysis of the spectral data for **N-methoxy-3-formylcarbazole**, a compound of interest in medicinal and materials chemistry. While direct experimental data remains elusive in the public domain, the presented information, derived from analogous structures, offers a solid foundation for its synthesis, identification, and further investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate future research into this and other novel carbazole derivatives. As new experimental data becomes available, this guide can be updated to provide an even more accurate and valuable resource for the scientific community.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)